Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2. It is a light-yellow solid that is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine derivative followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(2-3-11-7)6(10)4-12-8/h2-4,11H,1H3 |
InChI Key |
ABSLLZIIUHRAAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1NC=C2)Br |
Origin of Product |
United States |
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